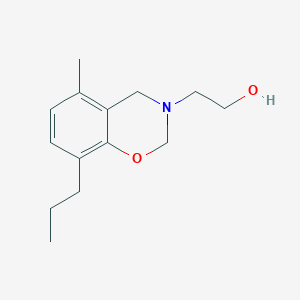
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, also known as HMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a benzoxazine derivative that has been extensively studied for its unique properties, including its ability to act as a polymerization initiator, flame retardant, and antioxidant.
科学研究应用
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied for its potential applications in various fields, including polymer science, material science, and medicinal chemistry. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a polymerization initiator, which makes it useful in the production of various polymers, including polyurethanes, polycarbonates, and epoxy resins. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been found to be an effective flame retardant, which makes it useful in the production of fire-resistant materials. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which makes it useful in the development of anti-aging and anti-inflammatory drugs.
作用机制
The mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is not fully understood, but it is believed to involve the formation of free radicals. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a radical scavenger, which helps to prevent the formation of harmful free radicals. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to inhibit the activity of certain enzymes that are involved in the production of free radicals.
生化和生理效应
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have a variety of biochemical and physiological effects. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been shown to have neuroprotective properties, which can help to protect the brain from damage.
实验室实验的优点和局限性
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has several advantages for use in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, there are also limitations to the use of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be toxic at high concentrations, which means that it must be used with caution. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be difficult to work with due to its tendency to polymerize.
未来方向
There are several future directions for research on 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine. One area of research is the development of new methods for synthesizing 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine that are more efficient and environmentally friendly. Another area of research is the development of new applications for 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, including its use in drug development and as a biomaterial. Additionally, further research is needed to fully understand the mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine and its potential for use in various fields.
合成方法
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods, including the reaction of 3,4-dihydro-2H-1,3-benzoxazine with 3-hydroxypropionic acid and isobutylene. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and at a high temperature. The resulting product is then purified through a series of extraction and distillation processes.
属性
CAS 编号 |
117652-03-6 |
|---|---|
产品名称 |
3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine |
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-(5-methyl-8-propyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO2/c1-3-4-12-6-5-11(2)13-9-15(7-8-16)10-17-14(12)13/h5-6,16H,3-4,7-10H2,1-2H3 |
InChI 键 |
KVVOGCVXVAYLDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
规范 SMILES |
CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO |
其他 CAS 编号 |
117652-03-6 |
同义词 |
3-(hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine 3-HMMDB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



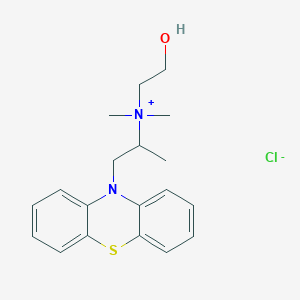

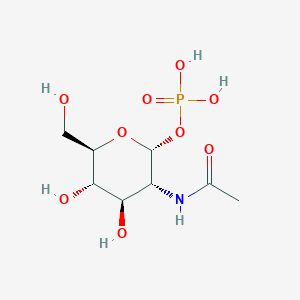
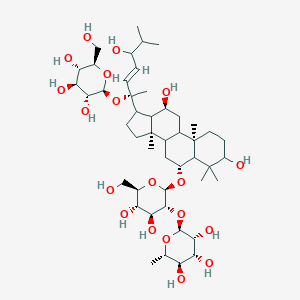
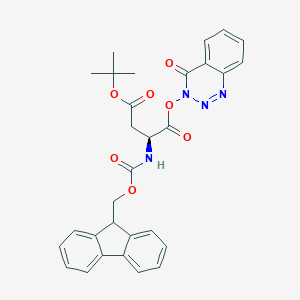
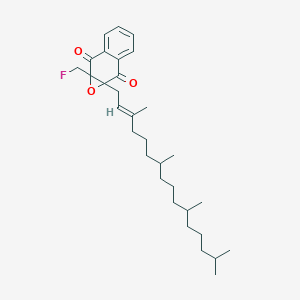
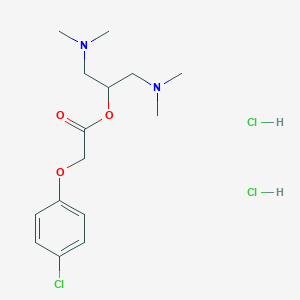
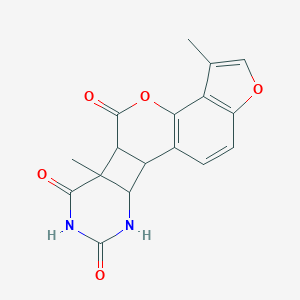
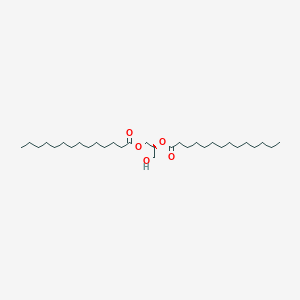
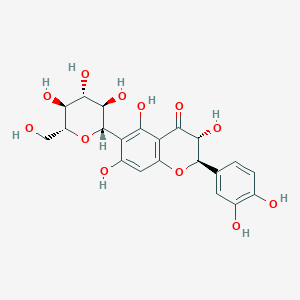
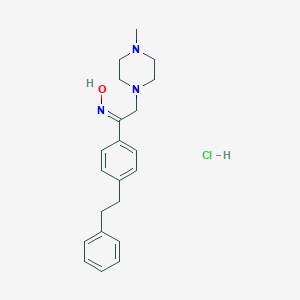
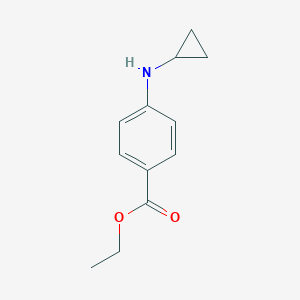
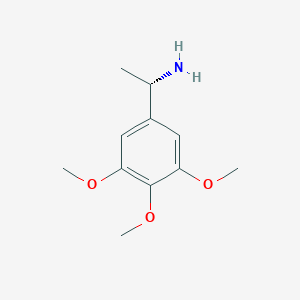
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)